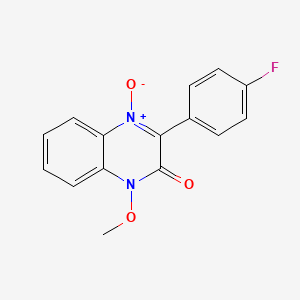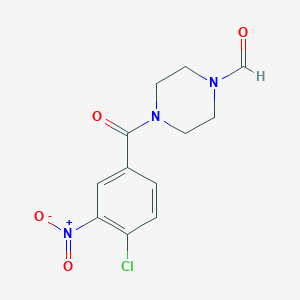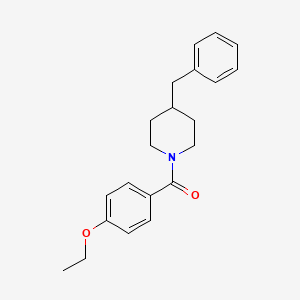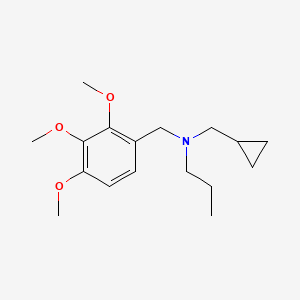
3-(4-fluorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide, also known as 4-Phenyl-3-(4-fluorophenyl)-1-methoxy-2(1H)-quinoxalinone, is a quinoxaline derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound exhibits unique properties that make it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the activity of protein kinases, which are involved in cell proliferation and survival. It also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity. Additionally, 3-(4-fluorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has been shown to inhibit the activity of monoamine oxidase A, an enzyme involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide exhibits various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-fluorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide in lab experiments include its well-established synthesis method, its unique pharmacological properties, and its potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological effects.
Future Directions
There are several future directions for the research of 3-(4-fluorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential therapeutic applications in animal models and clinical trials. Additionally, the development of new derivatives of this compound could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesis Methods
The synthesis of 3-(4-fluorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide involves the reaction of 4-fluoroaniline with 2-chloro-3-methoxyquinoxaline in the presence of a base such as potassium carbonate. The resulting intermediate is then oxidized using hydrogen peroxide to yield the final product. The synthesis of this compound has been reported in various scientific journals, and the procedure is well-established.
Scientific Research Applications
3-(4-fluorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has been extensively studied for its potential therapeutic applications. It exhibits a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antidepressant effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-(4-fluorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has been shown to have antidepressant effects in animal models.
properties
IUPAC Name |
3-(4-fluorophenyl)-1-methoxy-4-oxidoquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c1-21-18-13-5-3-2-4-12(13)17(20)14(15(18)19)10-6-8-11(16)9-7-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBHWHOMKAYGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C2=CC=CC=C2[N+](=C(C1=O)C3=CC=C(C=C3)F)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49646899 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-1,3-benzodioxol-5-yl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5848823.png)
![4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5848836.png)



![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5848852.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5848873.png)




![4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile](/img/structure/B5848933.png)

![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5848941.png)